molecular formula C9H8Cl2O B13998882 1-Chloro-1-(2-chlorophenyl)propan-2-one CAS No. 37610-57-4

1-Chloro-1-(2-chlorophenyl)propan-2-one

Cat. No.: B13998882
CAS No.: 37610-57-4
M. Wt: 203.06 g/mol
InChI Key: MPNFNNKODPTOEH-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a chloro group and a chlorophenyl group attached to a propan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-chlorophenyl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of toluene and tetrahydrofuran to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer solvents and optimized reaction conditions to ensure high yield and purity. For instance, the use of diethyl ether is avoided due to its flammability, and alternative solvents like toluene and tetrahydrofuran are preferred .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chloro groups.

Scientific Research Applications

1-Chloro-1-(2-chlorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-1-(2-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-(2-chlorophenyl)propan-2-one is unique due to the presence of both a chloro group and a chlorophenyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic processes and applications.

Properties

CAS No.

37610-57-4

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-chloro-1-(2-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3

InChI Key

MPNFNNKODPTOEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Cl)Cl

Origin of Product

United States

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